4-Amino Levamisole 4-Amino Levamisole
Brand Name: Vulcanchem
CAS No.: 76497-82-0
VCID: VC2562721
InChI: InChI=1S/C11H13N3S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-4,10H,5-7,12H2/t10-/m1/s1
SMILES: C1CSC2=NC(CN21)C3=CC=C(C=C3)N
Molecular Formula: C11H13N3S
Molecular Weight: 219.31 g/mol

4-Amino Levamisole

CAS No.: 76497-82-0

Cat. No.: VC2562721

Molecular Formula: C11H13N3S

Molecular Weight: 219.31 g/mol

* For research use only. Not for human or veterinary use.

4-Amino Levamisole - 76497-82-0

Specification

CAS No. 76497-82-0
Molecular Formula C11H13N3S
Molecular Weight 219.31 g/mol
IUPAC Name 4-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]aniline
Standard InChI InChI=1S/C11H13N3S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-4,10H,5-7,12H2/t10-/m1/s1
Standard InChI Key UTPPGYXTOFTCDF-SNVBAGLBSA-N
Isomeric SMILES C1CSC2=N[C@H](CN21)C3=CC=C(C=C3)N
SMILES C1CSC2=NC(CN21)C3=CC=C(C=C3)N
Canonical SMILES C1CSC2=NC(CN21)C3=CC=C(C=C3)N

Introduction

Chemical Properties and Structure

4-Amino Levamisole maintains the core imidazothiazole scaffold of the parent compound levamisole, with the key modification being the addition of an amino (-NH2) group at the 4-position of the phenyl ring. This structural change alters both the chemical and potentially the pharmacological properties of the molecule.

The compound is commercially available as a dihydrochloride salt (C11H13N3S- 2HCl) with high purity (>95% by HPLC analysis) . The molecular structure retains the chiral center present in levamisole, suggesting it may exhibit similar stereochemical properties and biological selectivity.

Table 1: Comparative Chemical Properties of 4-Amino Levamisole and Levamisole

Property4-Amino LevamisoleLevamisole
Molecular Formula (free base)C11H13N3SC11H12N2S
Molecular Weight (free base)219.31 g/mol204.29 g/mol
CAS Number (free base)76497-82-014769-73-4
SMILES NotationNC(C=C1)=CC=C1[C@@H]2N=C3SCCN3C2S1CCN2CC@HN=C12
Physical StateSolidSolid
Recommended Storage-20°C2-8°C, sealed in dry conditions
Salt Form AvailableDihydrochlorideHydrochloride

The SMILES notation indicates the presence of an amino group on the phenyl ring while maintaining the core imidazothiazole structure characteristic of levamisole . This modification likely influences the compound's physicochemical properties, including solubility, lipophilicity, and hydrogen-bonding capacity, which may in turn affect its pharmacokinetic profile and biological activity.

Structural Relationship to Levamisole

4-Amino Levamisole belongs to the class of synthetic imidazothiazole derivatives, sharing the fundamental 2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole skeleton with levamisole . The parent compound, levamisole, has been extensively characterized:

  • It was first used in 1969 as an anthelmintic agent for treating parasitic worm infections

  • It received FDA approval in 1990 as an adjuvant treatment for colon cancer

  • It was withdrawn from the US market in 2000 due to serious adverse effects including agranulocytosis

  • It has been used in immunomodulatory applications for various autoimmune and inflammatory conditions

TargetEstablished Levamisole ActivityPotential 4-Amino Levamisole Effect
Nematode nAChRs (L-type)AgonistModified binding affinity and selectivity
Human nAChR subunit alpha-3AgonistAltered interaction strength and specificity
Alkaline phosphatase (non-intestinal)InhibitorChanged inhibition profile and potency
Immune system componentsImmunomodulatorModified immunostimulatory effects
UNC-38, UNC-29 (nematode)ActivatorAltered receptor subtype selectivity

As a reference standard, 4-Amino Levamisole is essential for:

  • Pharmaceutical quality control:

    • Detection and quantification of impurities in levamisole formulations

    • Validation of analytical methods for levamisole and related compounds

    • System suitability testing in chromatographic analyses

  • Forensic toxicology:

    • Given levamisole's illicit use as a cocaine adulterant, 4-Amino Levamisole may serve as a reference for metabolite identification

    • Analysis of biological samples in forensic investigations

    • Development of more sensitive and specific detection methods

Research Applications

As a structural analogue of levamisole, 4-Amino Levamisole may be valuable in:

  • Structure-activity relationship studies:

    • Investigation of the pharmacophore requirements for nAChR binding

    • Exploration of molecular determinants for alkaline phosphatase inhibition

    • Development of more selective anti-parasitic agents

  • Biochemical research:

    • Enzyme inhibition studies with modified selectivity profiles

    • Research tools for specific alkaline phosphatase detection systems

    • Investigation of nicotinic receptor subtypes and their functions

  • Parasitology research:

    • Studies on anthelmintic resistance mechanisms

    • Development of new approaches to combat resistant parasites

    • Comparative studies of receptor binding across parasite species

Research Challenges and Future Directions

The relative scarcity of information specific to 4-Amino Levamisole suggests several research opportunities:

Structure-Activity Relationship Studies

Comparative analysis of levamisole and 4-Amino Levamisole could reveal:

  • How the amino substitution affects binding to different receptor subtypes

  • The impact on receptor selectivity and pharmacological efficacy

  • Potential for developing more selective anthelmintic agents

Receptor Biology Investigations

The complex subunit composition of nAChRs across different species presents opportunities to study:

  • How 4-Amino Levamisole interacts with various subunit combinations

  • The contribution of the amino group to receptor binding and activation

  • Species-specific effects that might inform targeted drug development

Enzyme Inhibition Profiles

Further research could elucidate:

  • Whether 4-Amino Levamisole maintains the selective alkaline phosphatase inhibition profile of levamisole

  • Potential applications in enzymatic assays and diagnostics

  • Structure-based design of more selective enzyme inhibitors

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